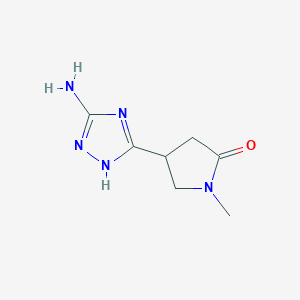

4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one

Description

4-(3-Amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one ring fused with a 3-amino-1H-1,2,4-triazole moiety. The compound’s structure combines a lactam (pyrrolidinone) and a triazole group, which may confer unique physicochemical and biological properties. Notably, the compound has been cataloged by CymitQuimica for research purposes, though its commercial availability is currently listed as "discontinued" across multiple quantities (1g, 2g, 100mg, etc.) .

Properties

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O/c1-12-3-4(2-5(12)13)6-9-7(8)11-10-6/h4H,2-3H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXBGYKSORFFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one typically involves:

- Construction or availability of the 1-methylpyrrolidin-2-one core.

- Formation of the 3-amino-1,2,4-triazole ring.

- Coupling or substitution reaction linking the triazole ring at the 4-position of the pyrrolidinone.

The key challenge lies in the selective functionalization and ring closure to form the triazole while preserving the pyrrolidinone integrity.

Preparation of the 3-Amino-1H-1,2,4-triazole Moiety

The 3-amino-1,2,4-triazole ring is commonly synthesized via cyclization reactions involving aminoguanidine derivatives. For example, aminoguanidine hydrochloride reacts with appropriate electrophilic substrates such as succinic anhydride derivatives or carbamimidothioic acid methyl esters to form the triazole ring under controlled conditions.

One approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride derivatives, followed by ring closure to yield 1,2,4-triazole derivatives. This can be facilitated by microwave irradiation to enhance reaction rates and yields.

Another method uses hydrazine hydrate and phenylcarbamimidothioic acid methyl esters to synthesize 1,2,4-triazole-3,5-diamines, which can be further functionalized.

Coupling of 3-Amino-1H-1,2,4-triazole to 1-Methylpyrrolidin-2-one

The linkage of the triazole ring to the pyrrolidinone core at the 4-position can be achieved by nucleophilic substitution or ring-opening reactions depending on the functional groups present.

VulcanChem provides a product identified as 3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one, which is structurally related and synthesized by attaching the triazole nitrogen to the pyrrolidinone ring. Although detailed synthetic steps are proprietary, the general approach involves:

- Activation of the pyrrolidinone ring, typically at the 4-position carbon, to facilitate nucleophilic attack.

- Reaction with the amino-triazole under controlled conditions to form the C-N bond.

The reaction conditions often require careful control of pH, temperature, and solvent to avoid decomposition or side reactions.

Representative Synthetic Routes and Conditions

Research Findings and Optimization

Microwave-assisted synthesis has been shown to significantly improve reaction efficiency and yields in the preparation of triazole derivatives, especially when using succinimide intermediates.

The nucleophilicity of amines plays a crucial role in determining the success of ring-opening and cyclization steps. Aliphatic amines generally give better yields compared to aromatic amines in these syntheses.

Purification typically involves recrystallization from ethanol or chromatographic techniques to obtain analytically pure compounds suitable for research applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Succinimide Route | Aminoguanidine hydrochloride, succinic anhydride, amines | Microwave irradiation, nucleophilic ring opening | Fast, high yield for aliphatic amines | Less effective with aromatic amines |

| Hydrazine Route | Hydrazine hydrate, phenylcarbamimidothioic acid methyl esters | Reflux in ethanol, 3-4 h | Straightforward, good for triazole diamines | Requires further coupling steps |

| Direct Coupling | Activated pyrrolidinone derivatives + triazole amine | Controlled pH, temperature, solvent | Direct formation of target compound | Requires careful optimization |

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Key Observations:

- This structural feature may enhance stability in biological systems but could also complicate synthesis .

- Biological Activity: While 3-amino-1H-1,2,4-triazole is a known intermediate in pesticide synthesis , the target compound’s biological role remains uncharacterized in the available literature.

- Commercial Viability : The discontinuation of the target compound contrasts with the commercial availability of simpler triazoles and patented triazole derivatives for agrochemical use. This disparity highlights possible limitations in scalability or unproven efficacy in preliminary studies .

Physicochemical Properties (Inferred)

- Solubility: The pyrrolidinone moiety likely improves water solubility compared to non-polar triazole derivatives, though the methyl group may moderate this effect.

Research and Patent Landscape

- Patent Trends: The European Patent Bulletin highlights triazole derivatives with pesticidal activity, underscoring the agrochemical relevance of this structural class.

Biological Activity

The compound 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one is a derivative of 3-amino-1H-1,2,4-triazole (3-AT), which has garnered attention for its biological activities, particularly in the context of metabolic regulation and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one can be represented as follows:

This compound features a pyrrolidine ring substituted with a triazole moiety, which influences its biological activity.

Research indicates that 3-amino-1H-1,2,4-triazole derivatives can affect various biological pathways:

- Catalase Inhibition : 3-AT has been shown to inhibit catalase activity in human adipocytes, leading to increased levels of hydrogen peroxide (H₂O₂). This results in oxidative stress and inflammation by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and altering the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) .

- Metabolic Effects : The treatment with 3-AT has been linked to impaired glucose uptake and altered lipid metabolism in adipocytes. It reduces the expression of glucose transporter type 4 (GLUT4) and lipolytic enzymes while increasing superoxide dismutase activity .

- Antioxidant Defense Impairment : The compound's ability to elevate H₂O₂ levels disrupts the antioxidant defense mechanisms in cells, leading to decreased expression of key antioxidant enzymes like glutathione peroxidase .

Biological Activity Overview

The biological activities associated with 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one are summarized in the following table:

Case Studies

Several studies have explored the implications of 3-amino derivatives in various biological contexts:

- Obesity and Metabolic Syndrome : A study investigated the effects of 3-amino derivatives on human differentiated adipocytes. Treatment with 10 mM 3-amino resulted in significant metabolic alterations, including reduced glucose uptake and increased inflammatory markers .

- Cancer Research : Research on triazole derivatives has indicated potential chemotherapeutic effects. Compounds similar to 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one have demonstrated activity against various cancer cell lines by inhibiting cell proliferation through oxidative stress mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. For example, refluxing precursors (e.g., substituted oxazolones and triazolyl-sulfanyl acetamides) at 150°C using pyridine as a solvent and Zeolite (Y-H) as a catalyst improves yield by facilitating nucleophilic substitution . Optimization should focus on catalyst loading (e.g., 0.01 M), reaction time (5–8 hours), and purification via ethanol recrystallization to achieve >95% purity. Comparative TLC or HPLC monitoring is recommended to track intermediate formation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Answer :

- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1650 cm⁻¹, N-H bend at ~3400 cm⁻¹) .

- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) . ORTEP-III or WinGX can visualize thermal ellipsoids and molecular packing .

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves pyrrolidinone and triazole protons (δ 1.5–3.5 ppm for methyl groups) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antiproliferative activity against cancer cell lines?

- Answer :

- Cell lines : Use HeLa (cervical) and MCF-7 (breast) cancer cells with IC₅₀ determination via MTT assays .

- Dose-response : Test concentrations from 1–100 µM over 48–72 hours. Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells.

- Mechanistic studies : Perform HDAC inhibition assays (fluorogenic substrates) or apoptosis markers (caspase-3/7 activation) to link bioactivity to molecular targets .

Q. What computational strategies are employed to predict binding interactions with enzymes like HDACs?

- Answer :

- Docking : Use AutoDock 1.4.6 with Lamarckian GA parameters (population size: 150, iterations: 2.5×10⁶) to model ligand-enzyme interactions. Validate poses via RMSD clustering (<2.0 Å) .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability. Analyze hydrogen bonds (e.g., triazole-N with Zn²⁺ in HDAC active sites) and free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?

- Answer :

- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Batch variability : Characterize compound purity (HPLC >98%) and solubility (DMSO stock stability).

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. Meta-analysis of published data can identify trends (e.g., structure-activity relationships for triazole derivatives) .

Methodological Tables

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.